4-(Methylthio)phenylzinc iodide
Overview
Description
“4-(Methylthio)phenylzinc iodide” is a chemical compound with the molecular formula C7H7ISZn . It has a molecular weight of 315.49 . It is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C7H7S.HI.Zn/c1-8-7-5-3-2-4-6-7;;/h3-6H,1H3;1H;/q;;+1/p-1
. The SMILES string is CSc1ccc([Zn]I)cc1
. Physical and Chemical Properties Analysis
“this compound” has a density of 1.002 g/mL at 25 °C .Scientific Research Applications
Novel Formation of Iodobenzene Derivatives
Research indicates a novel reaction where derivatives of 1-(methylthio)-3-tosylhexa-1,3-dien-5-ynes with iodine can form iodine-substituted benzenes. This process, enhanced by UV irradiation, accelerates the reaction, leading to high-to-excellent yields. Such findings highlight the compound's potential in facilitating iodine-induced intramolecular cyclizations, suggesting its utility in the synthesis of complex iodobenzene derivatives (Matsumoto, Takase, & Ogura, 2008).
Electrophilic Reactions with Active Methylene Compounds
The electrophilic reactions of certain iodides, including 2-methylthio-4,5-dihydrothiazolium iodides, with active methylene compounds result in the formation of new types of S, N-heterocycles. This demonstrates the reactivity of methylthio-substituted compounds in synthesizing heterocyclic structures, which could have implications for the development of new pharmaceuticals and materials (Hanefeld & Harms, 1998).
Synthesis of Diferrocenyl Compounds
The use of diferrocenyl(methylthio)cyclopropenylium iodide in reactions with organometallic compounds has been explored for the synthesis of diferrocenyl-1-methylthio-1,3-dienes and -1,3,5-trienes. This research showcases the application of methylthio-substituted iodides in organometallic chemistry, particularly in the synthesis of diferrocenyl compounds, offering insights into the design of organometallic materials with potential electronic and catalytic applications (Berestneva, Klimova, Stivalet, Hernández-Ortega, & Martínez García, 2005).
Corrosion Inhibition Properties
A study on the corrosion inhibition properties of 4-methyl-2-(methylthio)-3-phenylthiazol-3-ium iodide on carbon steel in sulfuric acid medium reveals that the compound significantly decreases the corrosion rate. This indicates its potential as a corrosion inhibitor, offering a high inhibition efficiency and suggesting its practical application in protecting metals against corrosion (Zebida, Benali, Maschke, & Traisnel, 2019).
Safety and Hazards
Mechanism of Action
Mode of Action
The mode of action of 4-(Methylthio)phenylzinc iodide involves its interaction with other reactants in a chemical reaction. As an organozinc compound, it can act as a nucleophile, forming new bonds with electrophilic carbon atoms in other molecules. This is a common mode of action in cross-coupling reactions .
Biochemical Pathways
Organozinc compounds can participate in various chemical reactions, leading to the synthesis of complex organic molecules .
Result of Action
The result of the action of this compound is the formation of new organic compounds through chemical reactions. The exact products depend on the reactants and conditions of the reaction .
Properties
IUPAC Name |
iodozinc(1+);methylsulfanylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7S.HI.Zn/c1-8-7-5-3-2-4-6-7;;/h3-6H,1H3;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLXURHFHNFSCY-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=[C-]C=C1.[Zn+]I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ISZn | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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